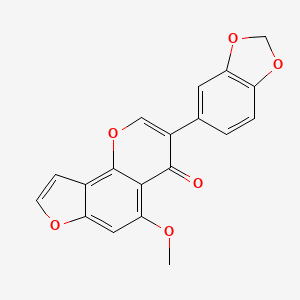
Garhwalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Garhwalin is an organic compound belonging to the class of isoflavones. Isoflavones are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. This compound is considered to be a flavonoid lipid molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Garhwalin typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the isoflavone structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The process is optimized to maximize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Garhwalin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Garhwalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study isoflavone chemistry and reactivity.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of Garhwalin involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress, protecting cells from damage.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Specific enzymes and receptors involved in oxidative stress and inflammation are potential targets for this compound’s action.
Vergleich Mit ähnlichen Verbindungen
Garhwalin can be compared with other isoflavones and flavonoid compounds, such as:
Genistein: Another isoflavone with similar antioxidant and anti-inflammatory properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Biochanin A: An isoflavone with potential anticancer properties.
This compound’s uniqueness lies in its specific chemical structure and the resulting biological activities, which may differ from those of other similar compounds.
Eigenschaften
CAS-Nummer |
113023-68-0 |
|---|---|
Molekularformel |
C19H12O6 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-5-methoxyfuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C19H12O6/c1-21-16-7-14-11(4-5-22-14)19-17(16)18(20)12(8-23-19)10-2-3-13-15(6-10)25-9-24-13/h2-8H,9H2,1H3 |
InChI-Schlüssel |
HEOAJOAZVYRLMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C3C=COC3=C1)OC=C(C2=O)C4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



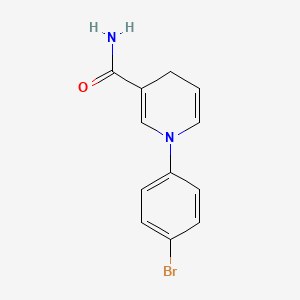
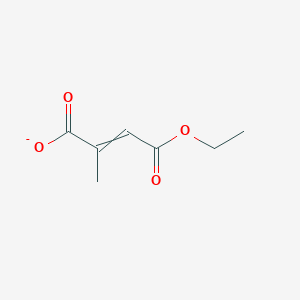


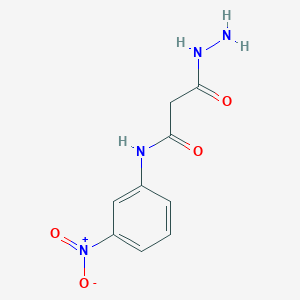
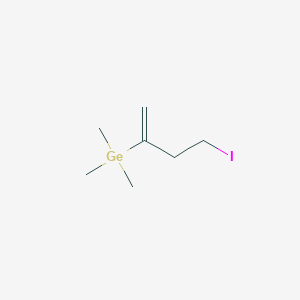
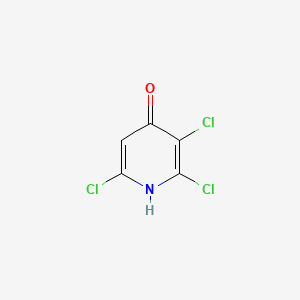
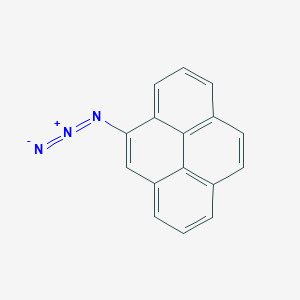
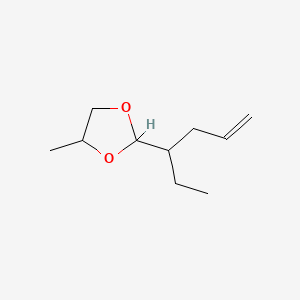
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)

![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)

